1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone
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Overview
Description
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone is a complex organic compound with a unique structure that includes multiple heterocyclic rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone involves multiple steps, starting from simpler precursor molecules. One common approach involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate, followed by further cyclization and functionalization steps . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound with similar reactivity and applications.
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-one: Another compound with a similar core structure but different functional groups.
Uniqueness
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxy-1-ethanone is unique due to its combination of multiple heterocyclic rings and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H19NO4S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C22H19NO4S3/c1-22(2)20-19(21(28)30-29-20)14-10-16-17(26-9-8-25-16)11-15(14)23(22)18(24)12-27-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 |
InChI Key |
LBRWOQLOMBDIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)COC5=CC=CC=C5)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
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